N-(4-Chlorobenzyl)oxetan-3-amine
Description
N-(4-Chlorobenzyl)oxetan-3-amine is a substituted oxetane derivative characterized by a benzyl group with a para-chloro substituent attached to the oxetan-3-amine core. Oxetanes are valued in medicinal and synthetic chemistry for their ring strain, which enhances reactivity, and their ability to modulate physicochemical properties like solubility and metabolic stability .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]oxetan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c11-9-3-1-8(2-4-9)5-12-10-6-13-7-10/h1-4,10,12H,5-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVUAOMZENFUPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorobenzyl)oxetan-3-amine typically involves the reaction of 4-chlorobenzylamine with an oxetane derivative under specific conditions. One common method is the nucleophilic substitution reaction where 4-chlorobenzylamine reacts with oxetan-3-one in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorobenzyl)oxetan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with different functional groups, while reduction may produce various amine derivatives .
Scientific Research Applications
N-(4-Chlorobenzyl)oxetan-3-amine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Chlorobenzyl)oxetan-3-amine involves its interaction with specific molecular targets. The oxetane ring and the 4-chlorobenzyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The following table summarizes key differences between N-(4-Chlorobenzyl)oxetan-3-amine and its analogs based on available evidence:
*Estimated based on structural similarity to N-(2-Chlorobenzyl)oxetan-3-amine.
Key Findings:
Substituent Position and Reactivity :
- The para-chloro substituent in this compound likely offers better electronic effects (e.g., electron-withdrawing) and reduced steric hindrance compared to the ortho-chloro isomer (N-(2-Chlorobenzyl)oxetan-3-amine). This could enhance its suitability for reactions requiring precise spatial alignment, such as enzyme inhibition .
- The trifluoromethyl group in N-(4-(trifluoromethyl)benzyl)oxetan-3-amine provides strong electron-withdrawing effects and improved metabolic stability, making it advantageous in drug design for prolonged activity .
- Pharmacological Potential: While N-(2-Chlorobenzyl)oxetan-3-amine is explicitly noted for applications in neuroactive and metabolic drug candidates, the 4-chloro variant may exhibit distinct binding affinities due to its substituent orientation. For example, para-substituted benzyl groups often align better with hydrophobic pockets in protein targets.
Agrochemical and Material Science Utility :
- Chlorinated benzyl-oxetanes are leveraged in agrochemicals for their ability to resist environmental degradation. The 4-chloro derivative may offer improved photostability compared to ortho-substituted analogs .
Biological Activity
N-(4-Chlorobenzyl)oxetan-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activities, including antimicrobial and anticancer properties, structure-activity relationships (SAR), and mechanisms of action.
Chemical Structure and Properties
This compound features an oxetane ring, which is known for its unique structural properties that contribute to biological activity. The presence of the 4-chlorobenzyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of oxetane-containing compounds. This compound derivatives have demonstrated significant activity against various microbial strains, particularly Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | MIC (μM) | Activity Description |
|---|---|---|
| 9a | 57.73 | Comparable to pyrazinamide |
| 9b | 12.23 | Two times more potent than pyrazinamide |
| 9c | 6.68 | Eight times more potent than isoniazid |
The data indicates that the substitution of the benzyloxy group with a 4-chlorobenzyloxy moiety significantly enhances antimicrobial efficacy, suggesting that structural modifications can lead to improved activity.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in anticancer applications. Studies indicate that compounds with oxetane rings can exert antiproliferative effects on various cancer cell lines by inducing cell cycle arrest.
The mechanism by which this compound exerts its anticancer effects involves modulation of cell cycle regulatory proteins such as CDK4 and CDK6. Research has shown that treatment with this compound leads to downregulation of these cyclin-dependent kinases, resulting in G0/G1 phase arrest in cancer cells.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives, including this compound, against M. tuberculosis. The results indicated that the compound exhibited a significant reduction in microbial viability compared to standard treatments, highlighting its potential as a therapeutic agent against resistant strains.
- Case Study on Anticancer Properties : In vitro studies demonstrated that this compound could inhibit the growth of breast and colon cancer cell lines. The compound's ability to induce apoptosis and inhibit cell proliferation was attributed to its effects on ROS levels and cell cycle regulation.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the oxetane ring and substituents on the benzyl group can significantly affect biological activity. For instance, the introduction of electron-withdrawing groups such as chlorine enhances potency against both microbial and cancerous cells.
Table 2: SAR Insights for this compound
| Substituent | Effect on Activity |
|---|---|
| Unsubstituted | Moderate activity |
| 4-Bromobenzyloxy | Increased potency |
| 4-Chlorobenzyloxy | Highest potency observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
